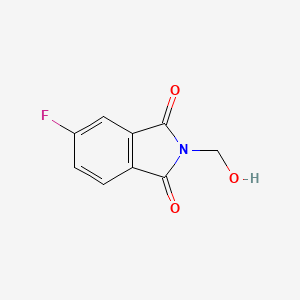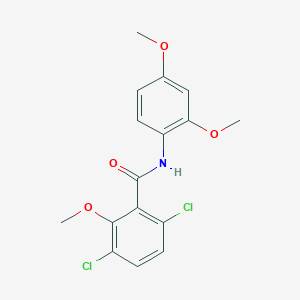
N-(2,6-difluorophenyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-N'-phenylurea, also known as Diflufenican, is a herbicide that belongs to the family of phenylurea compounds. It is widely used in agriculture to control weeds in crops such as cereals, oilseeds, and vegetables. Diflufenican has gained popularity due to its high efficacy and low toxicity towards non-target organisms.
Mécanisme D'action
N-(2,6-difluorophenyl)-N'-phenylurea acts by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the weed by starvation. N-(2,6-difluorophenyl)-N'-phenylurea is selective towards weeds and has a low impact on non-target organisms.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-N'-phenylurea has been shown to have a low toxicity towards mammals and birds. It is rapidly metabolized and excreted from the body and does not accumulate in the environment. However, it can be toxic to aquatic organisms, and care should be taken to prevent its runoff into water bodies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-difluorophenyl)-N'-phenylurea has several advantages for lab experiments, including its high efficacy, low toxicity, and long residual activity. However, its use is limited to weed control, and it may not be suitable for all crop species. In addition, its mode of action may lead to the development of herbicide-resistant weeds.
Orientations Futures
There is a need for further research to develop new herbicides with different modes of action to reduce the risk of herbicide resistance. In addition, the development of new crop varieties that are resistant to herbicides can help to reduce the use of herbicides in agriculture. Finally, there is a need for further research to assess the environmental impact of N-(2,6-difluorophenyl)-N'-phenylurea and other herbicides and to develop strategies to minimize their impact on non-target organisms.
Méthodes De Synthèse
N-(2,6-difluorophenyl)-N'-phenylurea can be synthesized through a multistep process involving the reaction of 2,6-difluoroaniline with phosgene to form 2,6-difluorobenzoyl chloride. This intermediate compound is then reacted with aniline to produce the final product, N-(2,6-difluorophenyl)-N'-phenylurea.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-N'-phenylurea has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds. In addition, N-(2,6-difluorophenyl)-N'-phenylurea has been shown to have a long residual activity, making it useful for pre-emergence weed control.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-10-7-4-8-11(15)12(10)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOJRNXKVIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)


![N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)


![N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5884602.png)
![2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5884617.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine](/img/structure/B5884618.png)

